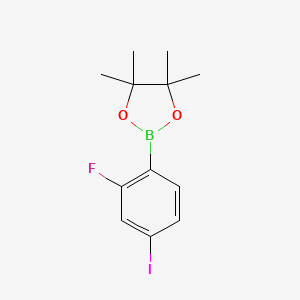

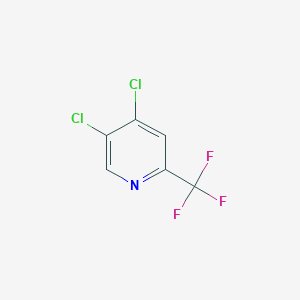

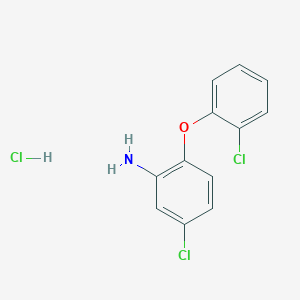

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, or FIPTD, is a powerful organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used to synthesize a variety of compounds, as well as to study the mechanisms of action and biochemical and physiological effects of various compounds. FIPTD has been used in a variety of applications, including drug discovery and development, molecular biology, and biochemistry.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, such as mercapto- and piperazino-methyl-phenylboronic acid derivatives, showing potential in serine proteases inhibition (Spencer et al., 2002).

- Polymer Synthesis : It's employed in catalyst-transfer Suzuki-Miyaura coupling polymerization to produce polymers with narrow molecular weight distribution and high regioregularity, showing promise in material sciences (Yokozawa et al., 2011).

- Crystal Structure Analysis : The compound's derivatives have been analyzed for crystal structure and physicochemical properties, contributing to the understanding of molecular structures in chemistry (Huang et al., 2021).

Application in Materials Science

- Synthesis of Stilbenes : Novel tetramethyl dioxaborolane derivatives have been synthesized for potential use in new material technologies, such as LCDs and therapeutic agents for neurodegenerative diseases (Das et al., 2015).

- Development of Fluorescence Probes : Boronate ester fluorescence probes derived from the compound have been synthesized for detecting hydrogen peroxide, indicating its role in developing analytical and diagnostic tools (Lampard et al., 2018).

Chemical Synthesis and Analysis

- Preparation of Alkyl and Aryl Pinacolboronates : The compound is crucial in synthesizing alkyl and aryl pinacolboronates, showing its importance in organic synthesis and drug development (Murphy et al., 2015).

- Electrochemical Studies : Sulfur-containing organoboron compounds, including derivatives of the compound, have been analyzed electrochemically, contributing to the understanding of their oxidation potential and applications in organic electrochemistry (Tanigawa et al., 2016).

Direcciones Futuras

The future directions for research on “2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could include further investigation into its synthesis, properties, and potential applications. Given the presence of fluorine and iodine atoms in the compound, it could be of interest in various fields, including medicinal chemistry and materials science .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAP kinase signal transduction pathway, which is involved in many cellular processes such as proliferation, differentiation, and cell cycle progression.

Mode of Action

This interaction could lead to changes in the phosphorylation state of the kinase, thereby affecting its ability to transmit signals within the cell .

Biochemical Pathways

MAP kinase signaling pathway . Changes in this pathway can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis .

Pharmacokinetics

These properties play a significant role in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

This could potentially include effects on cell growth, differentiation, and apoptosis .

Propiedades

IUPAC Name |

2-(2-fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFIO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPYYKYWFLEWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743654 | |

| Record name | 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1050423-91-0 | |

| Record name | 2-(2-Fluoro-4-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[2-(4-Methoxyphenyl)ethoxy]phenyl}(phenyl)methanone](/img/structure/B1401519.png)

![Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester](/img/structure/B1401531.png)

![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)